molecular formula C10H15Cl2N3OS B13248795 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride

Cat. No.: B13248795
M. Wt: 296.22 g/mol
InChI Key: ZIQTZVJMRSBSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride is a compound with the molecular formula C10H15Cl2N3OS. It is used primarily in proteomics research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride involves the reaction of thieno[3,2-d]pyrimidin-4-one with propylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(propylamino)methyl]-1H,4H-thieno[3,2-d]pyrimidin-4-one
  • Pyrido[2,3-d]pyrimidin-5-one derivatives
  • Pyrido[2,3-d]pyrimidin-7-one derivatives

Uniqueness

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Properties

Molecular Formula

C10H15Cl2N3OS

Molecular Weight

296.22 g/mol

IUPAC Name

2-(propylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one;dihydrochloride

InChI

InChI=1S/C10H13N3OS.2ClH/c1-2-4-11-6-8-12-7-3-5-15-9(7)10(14)13-8;;/h3,5,11H,2,4,6H2,1H3,(H,12,13,14);2*1H

InChI Key

ZIQTZVJMRSBSLF-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC2=C(C(=O)N1)SC=C2.Cl.Cl

Origin of Product

United States

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